
Cyclohexane, 1,1'-(2-ethyl-1,3-propanediyl)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- is an organic compound with the molecular formula C₁₇H₃₂ and a molecular weight of 236.4360 g/mol This compound is characterized by its two cyclohexane rings connected by a 2-ethyl-1,3-propanediyl bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- typically involves the reaction of cyclohexane derivatives with appropriate alkylating agents. One common method includes the alkylation of cyclohexane with 2-ethyl-1,3-propanediol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid at elevated temperatures to facilitate the formation of the bis-cyclohexane structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The purification of the final product is achieved through distillation or recrystallization techniques to ensure high purity and quality .
化学反応の分析
Types of Reactions
Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Chlorine (Cl₂), bromine (Br₂), UV light or heat
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohol derivatives
Substitution: Halogenated cyclohexane derivatives
科学的研究の応用
Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of dicyclic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological membranes and its effects on membrane fluidity.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to encapsulate hydrophobic drugs.
Industry: Utilized in the synthesis of advanced materials and polymers with unique structural properties.
作用機序
The mechanism of action of Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- involves its interaction with various molecular targets and pathways. In biological systems, it may interact with lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to changes in cellular processes. In chemical reactions, its reactivity is influenced by the presence of the 2-ethyl-1,3-propanediyl bridge, which can stabilize or destabilize certain reaction intermediates .
類似化合物との比較
Similar Compounds
- Cyclohexane, 1,1’-(1,3-propanediyl)bis-
- Cyclohexane, 1,1’-(2-methyl-1,3-propanediyl)bis-
- Cyclohexane, 1,1’-(2-heptyl-1,3-propanediyl)bis-
Uniqueness
Cyclohexane, 1,1’-(2-ethyl-1,3-propanediyl)bis- is unique due to the presence of the 2-ethyl-1,3-propanediyl bridge, which imparts distinct steric and electronic properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
54833-34-0 |
|---|---|
分子式 |
C17H32 |
分子量 |
236.4 g/mol |
IUPAC名 |
2-(cyclohexylmethyl)butylcyclohexane |
InChI |
InChI=1S/C17H32/c1-2-15(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h15-17H,2-14H2,1H3 |
InChIキー |
DSIGKGGCLFGHOR-UHFFFAOYSA-N |
正規SMILES |
CCC(CC1CCCCC1)CC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


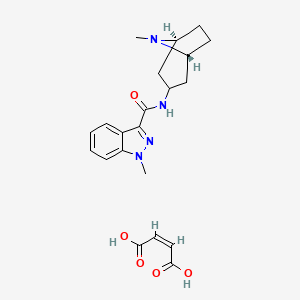
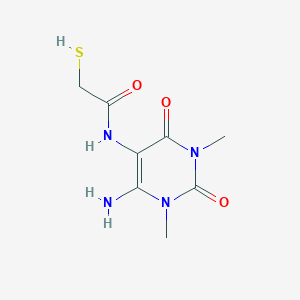

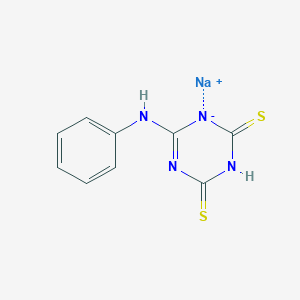
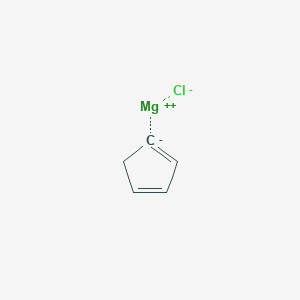
![ethyl (3R)-3-[[(1S)-1-phenylethyl]amino]butanoate](/img/structure/B13805884.png)


![Diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]ethyl]azanium chloride](/img/structure/B13805893.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(3,5-dimethoxyphenyl)methanone](/img/structure/B13805896.png)
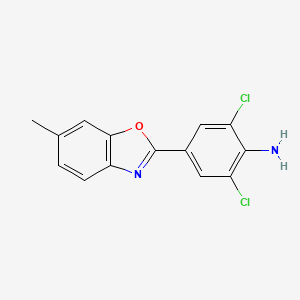
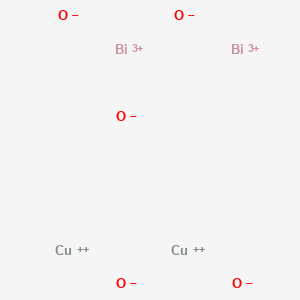

![1-[(2-methyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B13805934.png)
